Angiotensin II (1-4), human (TFA)

Description

Properties

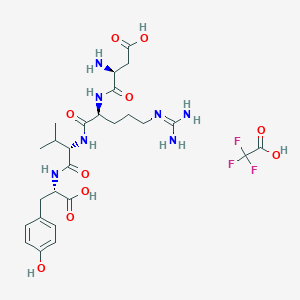

Molecular Formula |

C26H38F3N7O10 |

|---|---|

Molecular Weight |

665.6 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H37N7O8.C2HF3O2/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34;3-2(4,5)1(6)7/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28);(H,6,7)/t15-,16-,17-,19-;/m0./s1 |

InChI Key |

LRSXTYFHKOMKCN-GITUPYCJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Analytical Characterization for Angiotensin Ii 1 4 , Human Tfa Research

Strategies for the Chemical Synthesis of Angiotensin II (1-4), human (TFA) and its Analogues

The primary method for synthesizing Angiotensin II (1-4) and its analogues is Solid-Phase Peptide Synthesis (SPPS). researchgate.netbachem.comjpt.com This technique has revolutionized peptide chemistry by allowing for the efficient and controlled assembly of amino acids into a desired sequence. jpt.com

The general SPPS process involves several key stages:

Resin Anchoring: The synthesis begins by covalently attaching the C-terminal amino acid, in this case, Tyrosine (Tyr), to an insoluble polymer resin support. bachem.comjpt.compeptide.com

Sequential Amino Acid Coupling: The peptide chain is then elongated in a stepwise fashion. Each subsequent amino acid (Valine, Arginine, and Aspartic acid) is added one by one. jpt.com To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, commonly with a 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. jpt.compeptide.com Coupling reagents, such as carbodiimides, facilitate the formation of the peptide bond. jpt.com

Deprotection: After each coupling step, the Nα-protecting group is removed, allowing the next amino acid to be added to the growing peptide chain. bachem.compeptide.com

Cleavage: Once the full sequence of Angiotensin II (1-4) is assembled, the peptide is cleaved from the solid resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). jpt.com This cleavage step is what results in the formation of the trifluoroacetate (B77799) (TFA) salt of the peptide. jpt.com

The synthesis of analogues of Angiotensin II (1-4) follows the same SPPS principles, with variations in the amino acid sequence as required for specific research applications. researchgate.net

Purification Techniques for Obtaining High-Purity Angiotensin II (1-4), human (TFA) for Research Applications

Following synthesis and cleavage from the resin, the crude peptide product contains the desired Angiotensin II (1-4) along with various impurities, such as truncated or deletion sequences. To obtain high-purity peptide suitable for research, a robust purification step is essential.

The most widely used technique for purifying peptides like Angiotensin II (1-4) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netfrontiersin.orgfrontiersin.org This method separates molecules based on their hydrophobicity.

A typical RP-HPLC purification process for Angiotensin II (1-4) involves:

Stationary Phase: A non-polar stationary phase, commonly a C18 (octadecylsilyl) silica-based column. frontiersin.orgresearchgate.net

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). frontiersin.orgresearchgate.net Both solvents typically contain a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), to improve peak shape and resolution. frontiersin.org

Gradient Elution: The separation is achieved by gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase over time. This causes molecules to elute from the column in order of increasing hydrophobicity. frontiersin.org The fractions containing the pure peptide are collected, and the final product is often obtained as a lyophilized powder after solvent removal. frontiersin.org

Comprehensive Analytical Methodologies for Characterization and Quality Control of Angiotensin II (1-4), human (TFA)

A suite of advanced analytical techniques is employed to confirm the identity, purity, structure, and quantity of the synthesized Angiotensin II (1-4), ensuring its quality for research applications.

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Identification & Purity | Molecular Weight, Sequence Confirmation |

| Nuclear Magnetic Resonance (NMR) | Structure & Quantification | 3D Structure, Purity, Counter-ion Quantification |

| High-Performance Liquid Chromatography (HPLC) | Purity & Separation | Chromatographic Purity, Impurity Profile |

| Immunochemical Techniques | Quantification | Concentration in Biological Samples |

Mass Spectrometry (MS)-Based Approaches for Peptide Identification and Purity Assessment (e.g., LC-MS/MS)

Mass spectrometry is an indispensable tool for the characterization of peptides. jpp.krakow.pl Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful, combining the separation capabilities of HPLC with the mass analysis capabilities of MS. nih.gov

In the analysis of Angiotensin II (1-4), LC-MS is used to:

Confirm Molecular Weight: The technique provides a precise measurement of the peptide's molecular mass, which can be compared to the theoretical calculated mass (for C₂₆H₃₈F₃N₇O₁₀, the molecular weight is approximately 665.62 g/mol ). chemscene.commolnova.com

Assess Purity: By analyzing the components of the sample as they elute from the LC column, MS can detect and identify impurities.

Sequence Verification: Tandem mass spectrometry (MS/MS) involves isolating the peptide ion of interest and fragmenting it. The resulting fragmentation pattern provides information about the amino acid sequence, thus confirming the identity of Angiotensin II (1-4). nih.gov

While LC-MS is highly sensitive, LC-MS/MS offers greater selectivity and specificity, which is crucial for eliminating interference from other components in a sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (e.g., 1H-qNMR, 19F-qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution and for quantitative analysis. nih.govnih.gov

Structural Elucidation: Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of atoms within the peptide. nih.gov This information helps in building a detailed 3D structural model of Angiotensin II (1-4). rcsb.org Conformational analysis of angiotensin peptides has been performed using 2D ¹H-NMR spectroscopy. rcsb.org

Quantitative NMR (qNMR): qNMR is a highly precise method for determining the purity and concentration of a substance. nih.govox.ac.ukfujifilm.com

¹H-qNMR: By comparing the integral of a specific proton signal from the peptide to that of a certified internal standard of known concentration, the absolute purity of the Angiotensin II (1-4) sample can be determined. nih.govox.ac.uknih.gov This method offers the advantage of compound-independent calibration. nih.gov

¹⁹F-qNMR: Since the peptide is a TFA salt, ¹⁹F-qNMR can be used to specifically quantify the amount of the trifluoroacetate counter-ion present in the sample, which is important for accurate peptide quantification.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity and Separation

In addition to its use in purification, HPLC is a primary method for assessing the final purity of the Angiotensin II (1-4) product. researchgate.net An analytical RP-HPLC method is used to determine the percentage of the main peptide peak relative to any impurity peaks.

A typical analytical HPLC setup for purity assessment would include:

Column: An ACE C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often used. researchgate.net

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate). researchgate.net

Detection: A UV detector is used, typically set at a wavelength around 214-220 nm, where the peptide bond absorbs light. frontiersin.orgresearchgate.net

The result of an analytical HPLC run is a chromatogram showing the peak for Angiotensin II (1-4) and any impurity peaks. The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area. Purity levels greater than 98% are often required for research applications. molnova.com

Immunochemical Techniques for Peptide Quantification in Biological Matrices (e.g., Radioimmunoassay)

When measuring the concentration of Angiotensin II (1-4) in complex biological samples like plasma or tissue extracts, immunochemical techniques are often employed due to their high sensitivity and specificity. researchgate.netahajournals.org

Radioimmunoassay (RIA) is a classic and highly sensitive immunochemical method. diasource-diagnostics.com The principle of RIA involves a competitive binding reaction:

A known quantity of radioactively labeled Angiotensin II (the "tracer") is mixed with a limited amount of a specific antibody against the peptide.

The biological sample containing the unlabeled ("cold") Angiotensin II (1-4) is then added.

The unlabeled peptide in the sample competes with the tracer for binding to the antibody.

After separation of the antibody-bound and free peptide, the radioactivity of the bound fraction is measured. diasource-diagnostics.com

Methodological Considerations for Sample Preparation and Peptide Stability in Research Assays.

The accurate quantification and analysis of Angiotensin II (1-4), human (TFA) in research settings are critically dependent on meticulous sample preparation and a thorough understanding of the peptide's stability. Given the low physiological concentrations of angiotensin peptides and their susceptibility to enzymatic degradation, robust and validated methodologies are essential to ensure the reliability of experimental results. jpp.krakow.plnih.gov

Sample Preparation for Analysis

The initial step in the analysis of Angiotensin II (1-4) from biological matrices involves the careful collection and processing of samples to prevent post-sampling conversions and degradation. nih.gov For plasma samples, collection is typically performed using tubes containing anticoagulants such as EDTA-Na2. abcam.cnthermofisher.com It is recommended to centrifuge the samples shortly after collection at low temperatures (2-8°C) to separate the plasma. abcam.cnthermofisher.com For serum samples, coagulation is allowed to proceed at room temperature or 4°C before centrifugation to obtain the serum fraction. abcam.cn To minimize the risk of degradation from repeated freeze-thaw cycles, it is advisable to aliquot samples for storage at -20°C or -80°C if not analyzed immediately. abcam.cnthermofisher.com

Tissue homogenates require specific preparation to extract the peptides of interest. Tissues should be rinsed with ice-cold phosphate-buffered saline (PBS) to remove excess blood. abcam.cn Subsequently, the tissue is minced and homogenized in a suitable buffer, such as PBS or a lysis buffer containing protease inhibitors. abcam.cnnih.gov Centrifugation is then used to remove cellular debris, and the resulting supernatant containing the peptides can be used for analysis. nih.gov

Peptide Extraction and Purification

Solid-phase extraction (SPE) is a commonly employed technique to concentrate and purify angiotensin peptides from complex biological samples prior to analysis. nih.govpsu.edu C18 cartridges are frequently used for this purpose. The process typically involves acidifying the sample with an agent like trifluoroacetic acid (TFA) to a final concentration of about 1%. nih.gov After loading the sample onto a pre-conditioned C18 cartridge, the cartridge is washed to remove interfering substances. nih.gov The peptides are then eluted with a solution containing a high percentage of organic solvent, such as 80% methanol (B129727) or acetonitrile with 0.1% TFA. nih.gov The eluate is often dried and reconstituted in a suitable solvent for the subsequent analytical method. nih.gov

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with various detection methods is a cornerstone for the separation and quantification of angiotensin peptides. psu.eduahajournals.org Reversed-phase HPLC with a C18 column is a standard approach. nih.govahajournals.org The separation is often achieved using a gradient of an organic solvent like methanol or acetonitrile in an aqueous mobile phase containing an ion-pairing agent such as TFA or heptafluorobutyric acid. psu.eduahajournals.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provides high specificity and sensitivity for the identification and quantification of Angiotensin II (1-4) and other angiotensin metabolites. jpp.krakow.plnih.govsci-hub.se Techniques like matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry have also been utilized for molecular imaging of angiotensin metabolism directly in tissue sections. nih.govnih.gov

Radioimmunoassay (RIA) is another sensitive method for quantifying angiotensin peptides. jpp.krakow.plpsu.edu However, due to potential cross-reactivity of antibodies with related peptides, it is often preceded by an HPLC separation step to ensure specificity. psu.edu Enzyme-linked immunosorbent assay (ELISA) kits are also commercially available for the quantification of Angiotensin II, offering a convenient platform for analysis. abcam.cnthermofisher.com

Peptide Stability Considerations

The stability of Angiotensin II (1-4) and other angiotensin peptides is a critical factor that can influence the accuracy of research findings. These peptides are susceptible to degradation by various peptidases present in biological samples. nih.govfrontiersin.org Therefore, understanding the stability of the peptide under different experimental conditions is crucial.

Studies have been conducted to evaluate the stability of angiotensin peptides in various matrices, such as mouse serum, and under different conditions, including exposure to gastrointestinal enzymes. nih.govfrontiersin.org For instance, the stability of synthetic Angiotensin II derivatives has been assessed in mouse plasma over several hours to determine their resistance to proteolytic degradation. nih.gov The presence of the TFA counter-ion, a remnant of the peptide synthesis and purification process, can also influence the peptide's behavior in solution, although its direct impact on stability in research assays is not extensively detailed in the provided results.

To mitigate degradation during sample handling and analysis, the use of protease inhibitors, immediate processing of samples at low temperatures, and prompt freezing for storage are common practices. abcam.cnnih.govahajournals.org The choice of analytical method can also play a role, with techniques that involve rapid extraction and analysis being preferable.

Table 1: Methodological Considerations for Angiotensin II (1-4) Analysis

| Consideration | Key Aspects | References |

|---|---|---|

| Sample Collection | Use of anticoagulants (e.g., EDTA-Na2) for plasma. Proper coagulation for serum. Low temperature processing. | abcam.cnthermofisher.com |

| Sample Storage | Aliquoting to avoid freeze-thaw cycles. Storage at -20°C or -80°C. | abcam.cnthermofisher.com |

| Tissue Preparation | Rinsing with ice-cold PBS. Homogenization in appropriate buffers with protease inhibitors. | abcam.cnnih.gov |

| Peptide Extraction | Solid-phase extraction (SPE) with C18 cartridges. Acidification with TFA. | nih.govnih.gov |

| Analytical Separation | Reversed-phase HPLC with C18 columns. Gradient elution with organic solvents and ion-pairing agents. | psu.eduahajournals.org |

| Detection & Quantification | LC-MS/MS for high specificity and sensitivity. MALDI-TOF for tissue imaging. HPLC-RIA for sensitive quantification. ELISA for convenience. | jpp.krakow.plnih.govabcam.cnthermofisher.comnih.govpsu.edusci-hub.senih.gov |

| Peptide Stability | Susceptibility to peptidase degradation. Use of protease inhibitors. Rapid processing and analysis. | nih.govfrontiersin.org |

Angiotensin Receptor Interactions and Intracellular Signal Transduction Mechanisms of Angiotensin Ii 1 4 and Relevant Peptides

Angiotensin Receptor Binding Affinity and Selectivity Studies for Angiotensin II (1-4)

The various fragments of Angiotensin II, including Angiotensin II (1-4), exhibit distinct binding profiles for the different angiotensin receptor subtypes.

The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that mediates most of the well-known effects of Angiotensin II, such as vasoconstriction, aldosterone (B195564) release, and cell proliferation. nih.govresearchgate.net Studies have shown that Ang II binds with high affinity to the AT1 receptor. ahajournals.org The binding of Ang II to the AT1 receptor is a complex process involving multiple interaction points. Two significant salt bridges are formed: one between the Arginine at position 2 of Ang II and Aspartate at position 281 of the receptor, and another between the C-terminal Phenylalanine at position 8 of Ang II and Lysine at position 199 of the receptor. nih.gov These interactions are crucial for docking the hormone to the receptor. nih.gov While Ang II and its analogue Angiotensin III (Ang II 2-8) bind with high affinity to the AT1 receptor, shorter fragments like Angiotensin IV (Ang II 3-8) and Ang-(1-7) have a much lower affinity for this receptor subtype. portlandpress.comnih.gov Research on various Ang II analogues has demonstrated that modifications at side chain positions 2, 4, 6, and 7 significantly impact binding to the AT1 receptor. nih.gov

| Peptide | Relative Binding Affinity | Reference |

|---|---|---|

| Angiotensin II | High | ahajournals.org |

| Angiotensin III | High | portlandpress.com |

| Angiotensin IV | Low | portlandpress.comnih.gov |

| Angiotensin-(1-7) | Low | portlandpress.com |

The Angiotensin II Type 2 (AT2) receptor, another GPCR, often mediates effects that counterbalance those of the AT1 receptor, including vasodilation and anti-proliferative actions. mdpi.comnih.gov Both Ang II and Ang III bind to the AT2 receptor with high affinity, similar to their affinity for the AT1 receptor. portlandpress.commdpi.com However, the molecular recognition for binding to the AT2 receptor is distinct from that of the AT1 receptor. nih.gov Unlike the AT1 receptor, the binding to the AT2 receptor is not significantly dependent on the Tyr4 or Phe8 residues of Ang II. nih.gov Modifications to all side chains of Ang II affect binding to the AT2 receptor to a similar degree, suggesting a more "relaxed" binding conformation compared to the constrained AT1 receptor. nih.gov Notably, shorter angiotensin peptides, including Angiotensin IV and Ang-(1-7), exhibit a greater selectivity for the AT2 receptor over the AT1 receptor, despite having a lower affinity compared to Ang II. portlandpress.com

| Peptide | Relative Binding Affinity | Selectivity over AT1R | Reference |

|---|---|---|---|

| Angiotensin II | High | Slightly preferential | portlandpress.com |

| Angiotensin III | High | >30-fold | portlandpress.com |

| Angiotensin IV | Modest | ~200-fold | portlandpress.com |

| Angiotensin-(1-7) | Modest | ~40-fold | portlandpress.com |

Beyond the classical AT1 and AT2 receptors, other angiotensin receptor subtypes play significant roles in the RAS.

The AT4 receptor , identified as the insulin-regulated aminopeptidase (B13392206) (IRAP), selectively binds Angiotensin IV (Ang II 3-8) with high affinity. nih.govguidetopharmacology.org This receptor has very low affinity for Ang II and antagonists of the AT1 and AT2 receptors. nih.gov

The Mas receptor is the primary receptor for Angiotensin-(1-7). mdpi.com This interaction mediates vasodilatory and anti-proliferative effects, opposing the actions of the Ang II/AT1 receptor axis. nih.gov

The Mas-related G protein-coupled receptor member D (MrgD) has been identified as a receptor for both Angiotensin-(1-7) and another peptide, alamandine. nih.govimrpress.com Activation of the MrgD receptor by these ligands also leads to vasodilation. nih.gov

The recognition of angiotensin peptides by their receptors is determined by specific structural features of both the ligand and the receptor. For the AT1 receptor, high-affinity binding of Ang II is dictated by specific amino acid residues in the extracellular regions and the transmembrane domains of the receptor. guidetopharmacology.org The C-terminal region of Ang II is particularly important for binding and selectivity. frontiersin.org Studies involving chimeric peptides have shown that the C-terminus of Ang II can be modified to create selective ligands for the AT2 receptor. frontiersin.orgresearchgate.net The structure of the peptide itself, such as the presence of a β-turn conformation, is a key determinant for substrate cleavage and receptor interaction. frontiersin.org

Elucidation of Intracellular Signaling Cascades Activated by Angiotensin II (1-4) or its Precursors

The binding of angiotensin peptides to their respective receptors initiates a cascade of intracellular signaling events.

The AT1 receptor, upon activation by Ang II, primarily couples to Gq/11 proteins. embopress.orgnih.gov This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.orgscielo.br IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses including vasoconstriction and cell growth. ahajournals.orgscielo.br The AT1 receptor can also activate other signaling pathways, including those involving mitogen-activated protein kinases (MAPKs). nih.gov

In contrast, the signaling pathways coupled to the AT2 receptor are less clearly defined but are generally considered to be G protein-independent or to involve different G protein subtypes. osti.gov The AT2 receptor is thought to counteract the effects of the AT1 receptor, in part by activating phosphatases that dephosphorylate downstream targets of the AT1 receptor signaling cascade.

The Mas receptor, upon binding Ang-(1-7), is known to stimulate the production of nitric oxide (NO) and cyclic GMP (cGMP), contributing to its vasodilatory effects. nih.gov The MrgD receptor is also coupled to pathways that result in NO production. nih.gov

Phospholipase Activation and Downstream Lipid Signaling Pathways (e.g., PLC, PLD, PLA2)

The interaction of Angiotensin II (Ang II) with its type 1 (AT1) receptor initiates a cascade of intracellular events, a significant part of which involves the activation of various phospholipases. ebi.ac.uk This activation is a critical step in the signal transduction that leads to many of the physiological and pathological effects of Ang II.

Phospholipase C (PLC): One of the most rapid events following Ang II binding to the AT1 receptor is the activation of Phospholipase C (PLC). oatext.com This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ebi.ac.ukoup.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. nih.gov Simultaneously, DAG remains in the cell membrane where it activates Protein Kinase C (PKC), another key signaling molecule. oatext.com

Phospholipase D (PLD): Ang II also stimulates the activity of Phospholipase D (PLD). oup.com PLD hydrolyzes phosphatidylcholine, the most abundant phospholipid in the cell membrane, to produce phosphatidic acid (PA) and choline. oup.com PA can be further metabolized to form DAG, thus contributing to the sustained activation of PKC. PLD activation by Ang II has been shown to be mediated by small G proteins of the ADP-ribosylation factor (ARF) family in vascular smooth muscle cells. oup.com

Phospholipase A2 (PLA2): The activation of Phospholipase A2 (PLA2) is another important consequence of Ang II signaling. oatext.com PLA2 is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. Arachidonic acid can then be metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes to generate a variety of bioactive eicosanoids, which are involved in inflammatory responses and the regulation of vascular tone.

Table 1: Phospholipase Activation by Angiotensin II

| Phospholipase | Substrate | Products | Key Downstream Effects |

| Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) | Release of intracellular Ca2+, Activation of Protein Kinase C (PKC) |

| Phospholipase D (PLD) | Phosphatidylcholine | Phosphatidic Acid (PA) and Choline | Sustained activation of PKC, PA-mediated signaling |

| Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid | Production of eicosanoids, inflammatory responses |

Activation of Protein Kinase Pathways (e.g., Protein Kinase C, MAP Kinases, Tyrosine Kinases: Src, Pyk2, FAK, JAK/STAT)

Following the initial activation of phospholipases, Angiotensin II (Ang II) triggers a complex network of protein kinase cascades that are central to its effects on cell growth, proliferation, inflammation, and matrix remodeling.

Protein Kinase C (PKC): As mentioned, the generation of diacylglycerol (DAG) by PLC and PLD leads to the activation of various isoforms of Protein Kinase C (PKC). oatext.comcardiologymedjournal.com Activated PKC phosphorylates a wide array of target proteins, thereby regulating numerous cellular processes. In the context of Ang II signaling, PKC activation is involved in smooth muscle contraction, cell growth, and the expression of various genes. cardiologymedjournal.com

Mitogen-Activated Protein (MAP) Kinases: Ang II is a potent activator of the Mitogen-Activated Protein (MAP) kinase pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAP kinase. ijmcmed.orgnih.gov The activation of these kinases is crucial for mediating the long-term effects of Ang II, such as cell hypertrophy, hyperplasia, and inflammation. ijmcmed.org The activation of ERK1/2, for instance, can be initiated through both PKC-dependent and independent mechanisms. oup.com

Tyrosine Kinases: Ang II stimulation also leads to the activation of several non-receptor tyrosine kinases. These include:

Src family kinases: These kinases are rapidly activated upon Ang II stimulation and play a crucial role in the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).

Proline-rich tyrosine kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK): These kinases are involved in cytoskeletal reorganization and cell migration.

Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT): The JAK/STAT pathway is typically associated with cytokine signaling, but Ang II can also activate this pathway, leading to the transcription of genes involved in inflammation and cell growth. nih.gov

Table 2: Key Protein Kinases Activated by Angiotensin II

| Kinase Pathway | Key Molecules | Primary Upstream Activators | Major Downstream Functions |

| Protein Kinase C (PKC) | Various PKC isoforms | Diacylglycerol (DAG) | Smooth muscle contraction, cell growth, gene expression |

| MAP Kinases | ERK1/2, JNK, p38 | Ras/Raf, PKC, Tyrosine kinases | Cell hypertrophy, inflammation, apoptosis |

| Tyrosine Kinases | Src, Pyk2, FAK, JAK/STAT | AT1 Receptor | EGFR transactivation, cytoskeletal reorganization, gene transcription |

Regulation of Intracellular Calcium Dynamics

A hallmark of Angiotensin II (Ang II) signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). pnas.org This elevation in [Ca2+]i is a critical second messenger that mediates many of the acute effects of Ang II, particularly smooth muscle contraction.

The increase in [Ca2+]i is biphasic. The initial, rapid spike is primarily due to the release of calcium from intracellular stores, namely the endoplasmic reticulum. nih.gov This release is triggered by inositol 1,4,5-trisphosphate (IP3), which is generated by the action of Phospholipase C on PIP2. nih.gov

The second, more sustained phase of elevated [Ca2+]i is due to the influx of calcium from the extracellular space through various plasma membrane calcium channels. nih.gov The depletion of intracellular calcium stores can trigger this influx through a process known as store-operated calcium entry. In some cell types, Ang II can also modulate the activity of voltage-gated calcium channels. pnas.org The sustained elevation of [Ca2+]i is crucial for the prolonged cellular responses to Ang II. Studies have shown that Angiotensin II induces oscillations in intracellular calcium in juxtaglomerular cells. pnas.org

Induction of Reactive Oxygen Species (ROS) Generation and Associated Redox-Sensitive Signaling

Angiotensin II (Ang II) is a potent stimulus for the production of reactive oxygen species (ROS) in various cell types, including vascular smooth muscle cells, endothelial cells, and kidney cells. wjgnet.com This increase in ROS is not merely a byproduct of cellular metabolism but rather an integral part of the Ang II signaling cascade, a phenomenon often referred to as redox-sensitive signaling.

The primary source of Ang II-induced ROS is a family of enzymes known as NADPH oxidases (Nox). nih.gov Ang II, through its AT1 receptor, activates NADPH oxidase, leading to the production of superoxide (B77818) anions (O2•−). nih.gov Superoxide can then be converted to other ROS, such as hydrogen peroxide (H2O2).

These ROS can act as second messengers, modulating the activity of various signaling proteins through the reversible oxidation of critical cysteine residues. Key targets of ROS-mediated signaling include:

Protein tyrosine phosphatases: Oxidation and inactivation of these enzymes by ROS can lead to a sustained increase in the phosphorylation and activity of tyrosine kinases.

MAP kinases: ROS can activate all three major MAP kinase pathways (ERK, JNK, and p38).

Transcription factors: ROS can activate redox-sensitive transcription factors, such as NF-κB and AP-1, leading to the expression of pro-inflammatory and pro-fibrotic genes. nih.gov

There is also evidence of crosstalk between NADPH oxidase and mitochondria, where an initial burst of ROS from NADPH oxidase can trigger further ROS production from the mitochondria, amplifying the redox signal. eur.nl

Mechanisms of Gene Expression and Transcriptional Regulation Mediated by Angiotensin II Fragments

While specific data on the transcriptional regulation by Angiotensin II (1-4) is scarce, the mechanisms by which the parent molecule, Angiotensin II (Ang II), regulates gene expression are well-documented. These mechanisms are largely a consequence of the activation of the protein kinase and redox-sensitive signaling pathways described above.

Ang II, primarily through the AT1 receptor, influences the activity of several key transcription factors that control the expression of genes involved in cardiovascular remodeling, inflammation, and fibrosis. nih.gov

Activator Protein-1 (AP-1): Ang II is a potent inducer of AP-1 activity. nih.gov The AP-1 transcription factor is typically a dimer of proteins from the Fos and Jun families. The activation of MAP kinases, particularly ERK and JNK, by Ang II leads to the phosphorylation and activation of these proteins, promoting the transcription of AP-1 target genes, which are involved in cell proliferation and inflammation. pnas.org

Nuclear Factor-kappa B (NF-κB): Ang II can activate NF-κB, a key transcription factor in the inflammatory response. wikipedia.org This activation is often mediated by Ang II-induced reactive oxygen species (ROS). wikipedia.org Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Signal Transducer and Activator of Transcription (STAT): As mentioned earlier, Ang II can activate the JAK/STAT pathway. qiagen.com Upon activation by JAKs, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in cell growth, differentiation, and survival.

Epigenetic Regulation: Emerging evidence suggests that Ang II can also regulate gene expression through epigenetic mechanisms. mdpi.com This includes DNA methylation and histone modifications, which can lead to long-lasting changes in gene expression patterns. mdpi.com For example, Ang II has been shown to induce hypomethylation of the promoter of the aldosterone synthase gene, leading to its increased expression. mdpi.com Furthermore, Ang II can influence the expression of microRNAs (miRNAs), which are small non-coding RNAs that can regulate the expression of multiple target genes at the post-transcriptional level. mdpi.com

Structure Activity Relationship Sar Studies of Angiotensin Ii 1 4 and Peptide Analogues

Design and Synthesis of Angiotensin II Analogues and Modified Peptides for SAR Investigations

The design and synthesis of Angiotensin II analogues are driven by the need to understand the structural requirements for its interaction with AT1 and AT2 receptors. diva-portal.org The solid-phase method is a common technique used for synthesizing modified peptides for these studies. nih.gov

Strategies for creating analogues include:

Amino Acid Substitution: Replacing specific amino acids in the Ang II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) with natural or unnatural amino acids. preprints.org For example, β-amino acids, which have an extra carbon atom in the peptide backbone, have been used to create analogues with altered binding properties and stability. ahajournals.org

Cyclization: Introducing conformational constraints by creating cyclic analogues. This has been achieved by forming amide links between the side chains of amino acids at different positions, such as between positions 3 and 5. researchgate.net

Backbone Modification: Altering the peptide backbone, for instance, by incorporating secondary structure mimetics like benzodiazepine-based scaffolds to replace turn regions of the peptide. diva-portal.org

N-terminal and C-terminal Modifications: Synthesizing truncated analogues or modifying the terminal groups to assess their importance. Studies have shown that deleting the N-terminal amino acid results in inactive heptapeptides. nih.gov

Impact of Amino Acid Substitutions and Modifications on Receptor Binding Affinity and Functional Selectivity

The substitution of amino acids at various positions in the Angiotensin II sequence has a profound impact on the resulting analogue's affinity for AT1 and AT2 receptors and its functional activity, which can range from full agonism to antagonism or biased signaling.

Key Positions and Their Roles:

Position 1 (Aspartic Acid): The N-terminal region, including the charged groups of Asp1 and Arg2, is critical for maintaining the bioactive conformation. mdpi.com Replacing Asp1 with Sarcosine (Sar), a secondary amino acid, can increase bioactivity by inducing a bend at the N-terminus, which is thought to better align the functional groups for receptor interaction. mdpi.com Conversely, replacement with Alanine (Ala) or Proline (Pro) can lead to inactive analogues. nih.gov

Position 4 (Tyrosine): The hydroxyl group of Tyr4 is considered essential for receptor activation. mdpi.com Modifications at this position can significantly alter activity. For instance, substituting Tyr4 with its O-methylated version, Tyr(Me)4, in combination with other substitutions, can produce potent competitive antagonists like Sarmesin ([Sar1,Tyr(Me)4]Ang II). nih.gov

Position 5 (Isoleucine): This position has been a target for developing biased ligands. In a series of analogues where the template included Sar1 and Leu8, varied substitutions at position 5 were explored. nih.gov It was found that increasing the size of the side chain at position 5 resulted in proportionally increased β-arrestin activation at the AT1R, a key feature of biased agonism. nih.govelsevierpure.com Specifically, the analogue [Sar1, Cys(Et)5, Leu8]‐AngII was identified as a potent β-arrestin-biased agonist. nih.govelsevierpure.com

Position 8 (Phenylalanine): The C-terminal Phe8 is critical for agonist activity. bioscientifica.com Its aromatic ring is required for a fully active conformation. nih.gov Replacing Phe8 with an aliphatic amino acid, such as Isoleucine (Ile) or Alanine (Ala), shifts the peptide from an agonist to an antagonist. mdpi.commdpi.combioscientifica.com The analogue [Sar1, Ile8]Ang II (Sarilesin) is a well-known AT1 antagonist. mdpi.com

The development of "biased ligands" is a significant outcome of these SAR studies. These ligands selectively activate certain downstream signaling pathways over others (e.g., β-arrestin pathway over G-protein pathways). The SII peptide is a gold-standard β-arrestin-biased Ang II analogue, and newer analogues have been developed using its sequence as a template. nih.gov

Table 1: Impact of Amino Acid Substitutions on Angiotensin II Activity

| Original Residue | Position | Substitution | Resulting Analogue | Effect on Activity | Reference(s) |

|---|---|---|---|---|---|

| Asp | 1 | Sarcosine (Sar) | [Sar1]Ang II | Increased agonist activity (superagonist) | mdpi.com |

| Tyr | 4 | O-methyl-Tyrosine | [Sar1,Tyr(Me)4]Ang II (Sarmesin) | Competitive antagonist | nih.gov |

| Ile | 5 | Cys(Et) | [Sar1, Cys(Et)5, Leu8]‐AngII | Potent β-arrestin-biased agonist | nih.govelsevierpure.com |

| Phe | 8 | Isoleucine (Ile) | [Sar1, Ile8]Ang II (Sarilesin) | Potent antagonist | mdpi.combioscientifica.com |

| Phe | 8 | Alanine (Ala) | [Sar1,Ala8]-Ang II (Saralasin) | Antagonist | mdpi.com |

| Val | 3 | TOAC | TOAC3-AII | Inactive | preprints.orgnih.gov |

| Asp | 1 | TOAC | TOAC1-AII | Partially active | nih.gov |

Conformational Analysis of Angiotensin II and its Analogues and Correlation with Biological Activity

The three-dimensional structure of Angiotensin II and its analogues is intrinsically linked to their biological function. Conformational analysis, using techniques like circular dichroism (CD), electron paramagnetic resonance (EPR), and computational molecular dynamics, helps to correlate structural features with activity at the molecular level. preprints.orgnih.gov

Studies have shown that Ang II is a flexible peptide, and its ability to adopt a specific "bioactive conformation" upon binding to its receptor is crucial for activation. mdpi.com Modifications that restrict this flexibility can lead to a loss of activity. For instance, inserting the paramagnetic amino acid TOAC into the middle of the Ang II sequence (at position 3) induces significant conformational restrictions and backbone inflexibility, rendering the analogue inactive. nih.gov In contrast, when TOAC is placed at the more flexible N-terminus (position 1), the analogue retains partial activity. nih.gov

Key findings from conformational analyses include:

N-Terminus Flexibility: The N-terminal end of Ang II has greater freedom of motion, and modifications here are sometimes better tolerated than internal modifications. nih.gov

The Role of Bends/Turns: The introduction of secondary amino acids like Sarcosine at position 1 is believed to induce a bend in the peptide backbone. This altered conformation can restore or even enhance the alignment of key functional groups, leading to superagonist activity. mdpi.com Ang II has also been proposed to adopt a turn conformation around Tyr4 when it interacts with the AT1 receptor. diva-portal.org

C-Terminus Conformation: The conformation at the C-terminus is heavily influenced by the residue at position 8. The steric bulk and aromaticity of the Phe8 side chain are necessary to ensure the correct orientation of the C-terminal carboxyl group for agonist activity. nih.gov Replacing Phe8 with a non-aromatic group alters this local conformation, leading to antagonist properties. nih.gov A good correlation has been observed between the size of the side chain at position 8, the backbone conformation, and the receptor binding capacity. nih.gov

Future Directions and Emerging Research Avenues for Angiotensin Ii 1 4 and Angiotensin Fragment Research

Development of Novel Research Probes, Imaging Agents, and Pharmacological Tools for Angiotensin II (1-4)

The study of Angiotensin II (1-4) and other angiotensin fragments has been hampered by a lack of specific and selective tools. To overcome this, researchers are actively developing novel probes, imaging agents, and pharmacological tools to better understand their functions.

One promising approach is the development of fluorescently labeled Angiotensin II analogs. For instance, Angiotensin II has been successfully conjugated to fluorescent microspheres, creating a tool to study receptor behavior in individual cells. nih.gov These fluorescent probes allow for the direct visualization of peptide binding and trafficking, providing valuable insights into their cellular mechanisms. nih.gov Another innovative strategy involves the creation of "caged" Angiotensin II analogues that can be activated by light. nih.gov These photo-activatable probes offer precise spatial and temporal control over peptide release, enabling researchers to study intracrine signaling pathways with greater accuracy. nih.gov

In the realm of in vivo imaging, positron emission tomography (PET) is a powerful technique for monitoring the distribution of RAS components. researchgate.net The development of radiolabeled ligands, such as 18F-labeled derivatives of Angiotensin II receptor blockers, allows for the non-invasive imaging of Angiotensin II receptors. researchgate.net While much of this work has focused on the AT1 receptor, similar approaches could be adapted to develop specific imaging agents for receptors that may interact with Angiotensin II (1-4). researchgate.net Mass spectrometry imaging (MSI) is another powerful technique that allows for the spatial mapping of angiotensin peptides and their metabolites within tissues. physiology.orgresearchgate.netnih.govnih.gov This method has been used to visualize the distribution of Angiotensin II, Angiotensin III, Angiotensin-(1-7), and even the smaller fragment Angiotensin-(1-4) in kidney sections, revealing distinct regional processing of these peptides. physiology.orgresearchgate.netnih.govnih.gov

The development of specific inhibitors and antagonists is also crucial. While inhibitors for major RAS enzymes like ACE are well-established, there is a need for more selective pharmacological tools to dissect the functions of other enzymes and receptors involved in the metabolism and actions of angiotensin fragments. nih.govimrpress.com

| Tool Type | Example/Application | Reference |

| Fluorescent Probes | Angiotensin II conjugated to fluorescent microspheres for studying receptor behavior. | nih.gov |

| Photo-activatable Probes | Caged Angiotensin II analogues for precise spatial and temporal control of peptide release. | nih.gov |

| PET Imaging Agents | 18F-labeled derivatives of Angiotensin II receptor blockers for non-invasive receptor imaging. | researchgate.net |

| Mass Spectrometry Imaging | MALDI-TOF MSI to visualize the spatial distribution of angiotensin peptides and their metabolites in tissues. | physiology.orgresearchgate.netnih.govnih.gov |

| Pharmacological Inhibitors | Development of selective inhibitors for enzymes involved in angiotensin fragment metabolism. | nih.govimrpress.com |

Application of Advanced Multi-Omics Technologies to Angiotensin Fragment Research

The advent of multi-omics technologies, including proteomics, metabolomics, and lipidomics, is revolutionizing our understanding of the complex biological systems governed by angiotensin peptides. These approaches provide a global view of the molecular changes induced by these fragments, offering new insights into their mechanisms of action.

Proteomics has been instrumental in identifying proteins that are regulated by Angiotensin II. For example, stable isotope labeling with amino acids in cell culture (SILAC) has been used to define an Angiotensin II-regulated proteome in human kidney cells, identifying numerous potential biomarkers of Angiotensin II activity. nih.gov High-throughput comparative proteomic analysis has also been employed to study the effects of Angiotensin II on perivascular adipose tissue, revealing significant changes in protein expression related to lipid metabolism and adipocyte differentiation. mdpi.com These proteomic approaches can be extended to specifically investigate the effects of Angiotensin II (1-4) and other fragments, helping to elucidate their unique signaling pathways and cellular targets.

Metabolomics , the large-scale study of small molecules, provides a snapshot of the metabolic state of a biological system. Studies have shown that Angiotensin II can significantly alter the metabolomic profile in cardiac tissue and serum, impacting pathways such as fatty acid utilization and energy production. nih.govfrontiersin.org For instance, in a mouse model of hypertension induced by Angiotensin II, metabolomic analysis revealed perturbations in multiple metabolic pathways, including steroid hormone biosynthesis and galactose metabolism. frontiersin.org Applying these techniques to study the specific effects of Angiotensin II (1-4) could uncover its role in metabolic regulation.

Lipidomics , a sub-discipline of metabolomics, focuses on the global study of lipids. Given the established role of the RAS in cardiovascular diseases, which often involve lipid dysregulation, lipidomic analyses are crucial. A metabolomics study on an experimental mouse model of aortic aneurysm induced by a high-cholesterol diet and Angiotensin II revealed profound alterations in lipid metabolism in both the aorta and blood. mdpi.com

By integrating data from these different "omics" platforms, researchers can construct a more comprehensive picture of the biological roles of Angiotensin II (1-4) and other fragments.

| Omics Technology | Application in Angiotensin Research | Key Findings | Reference |

| Proteomics | Identifying Angiotensin II-regulated proteins in human kidney cells. | Discovered and confirmed 18 Angiotensin II-regulated proteins. | nih.gov |

| Proteomics | Analyzing phenotypic changes in perivascular adipose tissue during Angiotensin II infusion. | Identified 145 upregulated and 146 downregulated proteins, revealing impacts on lipid metabolism. | mdpi.com |

| Metabolomics | Investigating the effects of Angiotensin II on cardiac metabolism. | Showed distinct patterns of cardiac substrate use associated with mitochondrial dysfunction. | nih.gov |

| Metabolomics | Analyzing serum metabolites in Angiotensin II-induced hypertensive mice. | Identified 40 potential metabolite markers for hypertension and revealed perturbations in multiple metabolic pathways. | frontiersin.org |

| Lipidomics | Deep metabolic phenotyping of an aortic aneurysm mouse model. | Evidenced profound metabolic remodeling at both blood and aortic levels, particularly in lipid metabolism. | mdpi.com |

Exploration of Non-Canonical Pathways, Novel Binding Partners, and Unconventional Functions of Angiotensin II (1-4)

Historically, RAS research has centered on the "classical" pathway involving renin, ACE, Angiotensin II, and the AT1 receptor. However, there is growing evidence for the existence of "non-canonical" pathways that involve alternative enzymes and produce a variety of angiotensin fragments with distinct biological activities. nih.govnih.govphysiology.org

The formation of Angiotensin II itself can occur through non-canonical, renin-independent pathways, particularly in tissues like the heart and bone marrow. nih.govphysiology.orgahajournals.org Enzymes such as chymase can directly generate Angiotensin II from Angiotensin-(1-12), a longer precursor of Angiotensin I. nih.govphysiology.orgahajournals.org Similarly, alternative enzymes like cathepsin G and chymase have been implicated in increased Angiotensin II production in the kidney during endotoxemia. physiology.org These non-canonical pathways highlight the complexity of Angiotensin II synthesis and suggest that targeting only the classical pathway may not be sufficient to block all of its effects.

The fragments of Angiotensin II, including Angiotensin II (1-4), are key components of these alternative pathways. While the functions of some fragments like Angiotensin-(1-7) are becoming clearer, the roles of smaller peptides like Angiotensin II (1-4) are still largely unknown. physiology.org Research suggests that these fragments are not merely inactive degradation products but may possess their own biological activities. nih.govphysiology.org For instance, Angiotensin II (1-4) is generated from the further degradation of Angiotensin-(1-7). physiology.orgresearchgate.netnih.govnih.gov

A crucial area of future research is the identification of novel binding partners and receptors for Angiotensin II (1-4). While Angiotensin II primarily acts through the AT1 and AT2 receptors, it is possible that its fragments interact with different receptors to elicit their effects. ahajournals.org The existence of an intracellular RAS, where angiotensin peptides are produced and act within the cell, further complicates this picture. nih.govphysiology.org The actions of intracrine Angiotensin II are not always blocked by traditional RAS inhibitors that act on cell surface receptors, suggesting the involvement of distinct intracellular signaling mechanisms. nih.gov

The exploration of unconventional functions of Angiotensin II and its fragments is another exciting frontier. Beyond its well-established role in blood pressure regulation, Angiotensin II is now recognized as a pro-inflammatory and pro-fibrotic molecule that contributes to tissue injury and aging. nih.gov It can modulate immune responses and has been implicated in autoimmune diseases. nih.gov It is plausible that Angiotensin II (1-4) and other fragments also possess such non-classical functions, opening up new therapeutic possibilities for a wide range of diseases.

Integration of Computational Approaches, Artificial Intelligence, and Predictive Modeling in Angiotensin Peptide Research

The complexity of the RAS, with its multiple interconnected pathways and feedback loops, makes it an ideal system for the application of computational and predictive modeling. These approaches can help to unravel the intricate dynamics of angiotensin peptide processing and predict the effects of pharmacological interventions.

Computational systems biology methods have been successfully used to model the angiotensin peptide processing network. nih.gov By building and refining Bayesian networks and dynamic systems models, researchers have been able to identify previously unrecognized enzymatic cleavages and intermediate pathways. nih.gov These models can help predict the systemic and local effects of RAS-modulating drugs. nih.gov Mathematical models have also been developed to simulate the intrarenal RAS and its role in hypertension, providing insights into the mechanisms of Angiotensin II accumulation in the kidney. uwaterloo.cabiorxiv.org

Artificial intelligence (AI) and machine learning (ML) are also emerging as powerful tools in angiotensin research. ML algorithms have been used to predict renal adverse events associated with RAS inhibitors, identifying key predictive features from patient data. nih.gov These predictive models have the potential to be developed into scoring systems to guide clinical decision-making. nih.gov In the realm of drug discovery, computer-aided drug discovery (CADD) approaches, including molecular docking simulations, can be used to screen for and design novel ACE inhibitory peptides. mdpi.com

Furthermore, multiscale models are being developed to connect molecular-level events to tissue- and organ-level responses. For example, a model integrating an agent-based model of COVID-19 in lung tissue with a RAS model and a fibrosis model has been used to investigate the effects of patient-specific factors on disease progression. biorxiv.org These sophisticated models can help to explain conflicting evidence from previous studies and guide the development of personalized treatments. biorxiv.org

The integration of these computational approaches will be essential for making sense of the vast amounts of data generated by multi-omics technologies and for building a comprehensive, predictive understanding of the roles of Angiotensin II (1-4) and other angiotensin fragments in health and disease.

| Computational Approach | Application in Angiotensin Research | Potential Impact | Reference |

| Systems Biology Modeling | Modeling the angiotensin peptide processing network. | Identification of novel enzymatic pathways and prediction of drug effects. | nih.gov |

| Mathematical Modeling | Simulating the intrarenal RAS in hypertension. | Understanding the mechanisms of Angiotensin II accumulation and the effects of therapies. | uwaterloo.cabiorxiv.org |

| Machine Learning | Predicting adverse events associated with RAS inhibitors. | Development of clinical decision support tools. | nih.gov |

| Computer-Aided Drug Discovery | Screening for and designing novel ACE inhibitory peptides. | Accelerating the discovery of new antihypertensive drugs. | mdpi.com |

| Multiscale Modeling | Investigating the role of the RAS in disease pathogenesis (e.g., COVID-19). | Understanding patient-specific disease mechanisms and developing personalized treatments. | biorxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.